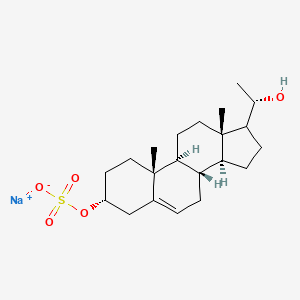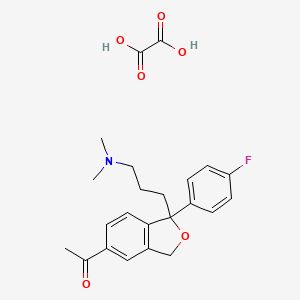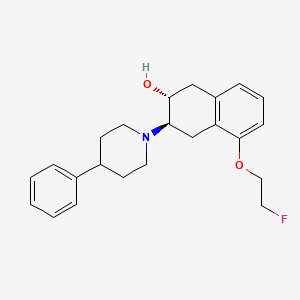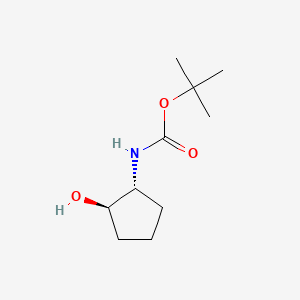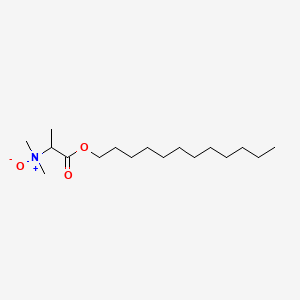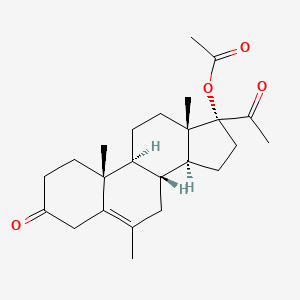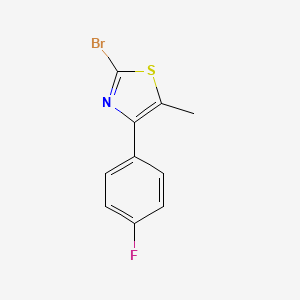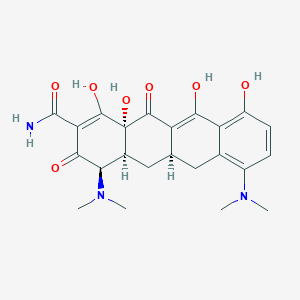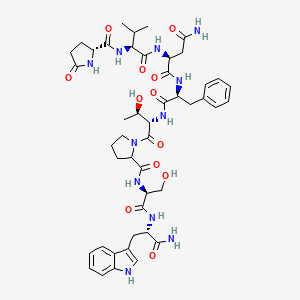
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 (HDPVAFTDLPSWNH2) is a peptide molecule composed of 11 amino acids. It is a small peptide with a molecular weight of 1369.7 Da. HDPVAFTDLPSWNH2 is a synthetic peptide that has been used in a variety of scientific research applications, including as a biomarker for disease diagnosis and as a therapeutic agent for treating various medical conditions.
詳細な合成法
Design of the Synthesis Pathway
The compound can be synthesized using solid-phase peptide synthesis (SPPS) method., The peptide chain can be assembled stepwise using Fmoc chemistry., The final product can be cleaved from the resin using hydrogen fluoride (HF) or trifluoroacetic acid (TFA).
Starting Materials
Fmoc-D-Pyr-Val-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-DL-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Rink amide resin, HBTU, DIPEA, DMF, TFA, HF
Reaction
Loading of Rink amide resin onto a solid support, Fmoc deprotection using 20% piperidine in DMF, Coupling of Fmoc-D-Pyr-Val-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Asn(Trt)-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Phe-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Thr(tBu)-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-DL-Pro-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Ser(tBu)-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Trp(Boc)-OH using HBTU and DIPEA, Fmoc deprotection, Final deprotection and cleavage using HF or TFA, Purification using HPLC
科学的研究の応用
HDPVAFTDLPSWNH2 has been used in a variety of scientific research applications. It has been studied as a biomarker for disease diagnosis, as a therapeutic agent for treating various medical conditions, and as a tool for studying protein-protein interactions. In addition, HDPVAFTDLPSWNH2 has been used as a model peptide in studies of peptide folding, structure, and function.
作用機序
The mechanism of action of HDPVAFTDLPSWNH2 is not yet fully understood. However, it is believed to interact with a variety of proteins and receptors in the body, including those involved in inflammation, cell signaling, and immune response. It is thought that HDPVAFTDLPSWNH2 may act as a modulator of these proteins and receptors, altering their activity and thus influencing the body’s response to various stimuli.
生化学的および生理学的効果
Studies have shown that HDPVAFTDLPSWNH2 has a variety of biochemical and physiological effects. It has been shown to modulate the activity of various proteins and receptors, as well as to induce anti-inflammatory and anti-oxidant effects. In addition, HDPVAFTDLPSWNH2 has been shown to have an effect on cell proliferation, cell differentiation, and cell death.
実験室実験の利点と制限
HDPVAFTDLPSWNH2 has several advantages for use in laboratory experiments. It is a small peptide with a low molecular weight, making it easy to synthesize and handle. In addition, its structure is well-defined, allowing for precise control over its activity. However, there are also some limitations to using HDPVAFTDLPSWNH2 in laboratory experiments. For example, its activity is relatively weak, making it difficult to study at low concentrations.
将来の方向性
There are a number of potential future directions for HDPVAFTDLPSWNH2. One possibility is to use it as a tool for studying protein-protein interactions and peptide folding. In addition, HDPVAFTDLPSWNH2 could be used to develop novel therapeutic agents for treating various medical conditions. Finally, it could be used as a biomarker for disease diagnosis or as a tool for studying the effects of environmental toxins on human health.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)/t24-,29-,30+,31+,32+,33+,34?,37+,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYPYIKSOXJOI-SZNSBZIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCCC1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

